![molecular formula C10H14O4 B2386532 Bicyclo[3.2.1]octane-1,5-dicarboxylic acid CAS No. 110371-23-8](/img/structure/B2386532.png)
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid
Übersicht
Beschreibung
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 and is a white solid . The IUPAC name for this compound is bicyclo [3.2.1]octane-1,5-dicarboxylic acid .
Synthesis Analysis
The synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo octanes has also been described .Molecular Structure Analysis
The InChI code for Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is 1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a white solid . It has a molecular weight of 198.22 . The compound should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the synthesis of complex molecules using bicyclo[3.2.1]octane-1,5-dicarboxylic acid as a building block. For instance:
- A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach enables the facile synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons .
- Strategies involving ring-closing metathesis and ruthenium-catalyzed enyne cycloisomerization have been employed to construct highly oxidized bicyclo[3.2.1]octane CD rings, as seen in the synthesis of aconitine .
- Bicyclo[3.2.1]octane-1,5-dicarboxylic acid derivatives exhibit interesting biological properties.
Chemical Synthesis and Cascade Reactions
Biologically Active Compounds
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Wirkmechanismus
Target of Action
The primary targets of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid are currently unknown. The compound is a complex structure with potential applications in the field of drug discovery . .
Mode of Action
The exact mode of action of Bicyclo[32It is known that the compound is involved in multicomponent reactions that use α,β-unsaturated acylammonium intermediates . These intermediates are generated by the activation of unsaturated acyl chlorides, which cycle to form the bicyclo[3.2.1]octane fragment
Biochemical Pathways
The biochemical pathways affected by Bicyclo[32The compound is a key synthetic intermediate in several total syntheses , suggesting that it may influence multiple biochemical pathways. The downstream effects of these pathways are yet to be determined.
Result of Action
The molecular and cellular effects of Bicyclo[32Given the compound’s potential role in drug discovery , it is likely that it has significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[32The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Eigenschaften
IUPAC Name |
bicyclo[3.2.1]octane-1,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMOJUFCQFNRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2386449.png)
![6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2386450.png)
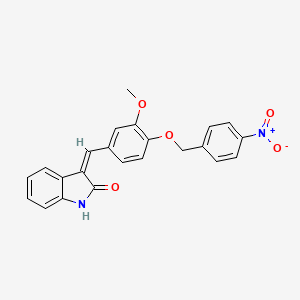
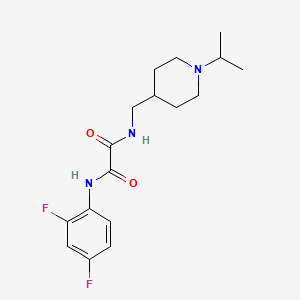
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386456.png)
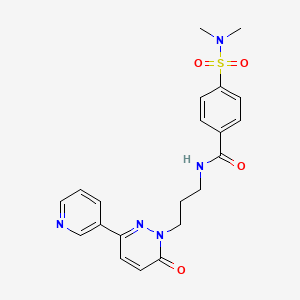
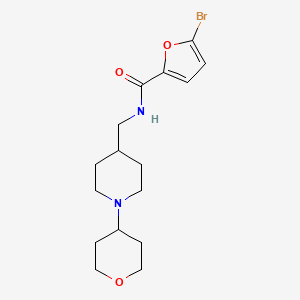
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)
![8-(2-aminophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386461.png)
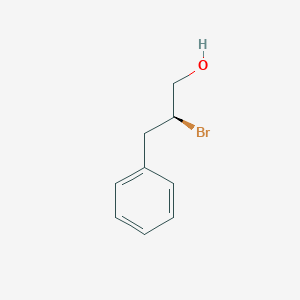
![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)
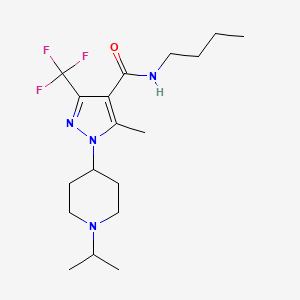
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2386471.png)